molecular formula C13H11BrN6OS B297230 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B297230
M. Wt: 379.24 g/mol
InChI Key: TVZVXLNLKOLYJY-UHFFFAOYSA-N
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Description

2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether-substituted purine with 4-bromophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups at the bromine site.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Amino-7H-purine-8-ylthio)-N-phenylacetamide: Lacks the bromine substituent, which may affect its biological activity.

    2-(6-Amino-7H-purine-8-ylthio)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the 4-bromophenyl group in 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Properties

Molecular Formula

C13H11BrN6OS

Molecular Weight

379.24 g/mol

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C13H11BrN6OS/c14-7-1-3-8(4-2-7)18-9(21)5-22-13-19-10-11(15)16-6-17-12(10)20-13/h1-4,6H,5H2,(H,18,21)(H3,15,16,17,19,20)

InChI Key

TVZVXLNLKOLYJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C(=NC=N3)N)Br

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=NC=NC(=C3N2)N)Br

Origin of Product

United States

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